molecular formula C9H10N2O B13073684 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile

4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile

Cat. No.: B13073684
M. Wt: 162.19 g/mol
InChI Key: IAHPFKGGAWAPLY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the amino and hydroxyl groups.

    4-[(1S)-1-amino-2-hydroxyethyl]-2-methylbenzonitrile: A closely related compound with a methyl group substitution.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m1/s1

InChI Key

IAHPFKGGAWAPLY-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](CN)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.